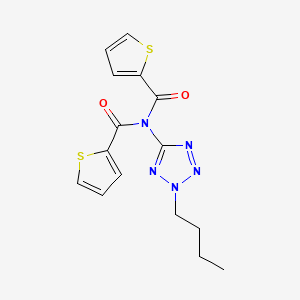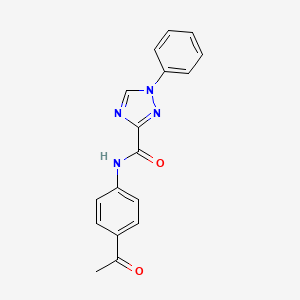![molecular formula C18H26N2O6S B4234692 4-({1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine](/img/structure/B4234692.png)
4-({1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine
Übersicht
Beschreibung
4-({1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine, also known as S 15535, is a synthetic compound that belongs to the class of benzamide derivatives. It is a potent and selective antagonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. S 15535 has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders, including depression, anxiety, schizophrenia, and addiction.
Wirkmechanismus
S 15535 acts as a selective antagonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. By blocking the activity of this receptor, S 15535 enhances the release of serotonin in certain brain regions, leading to anxiolytic, antidepressant, and antipsychotic-like effects. Moreover, S 15535 has been shown to modulate the activity of other neurotransmitter systems, including dopamine and noradrenaline, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
S 15535 has been shown to have several biochemical and physiological effects in animal models. For example, S 15535 has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in the growth and survival of neurons. Moreover, S 15535 has been shown to enhance the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response.
Vorteile Und Einschränkungen Für Laborexperimente
S 15535 has several advantages for lab experiments, including its high potency and selectivity for the serotonin 5-HT1A receptor. Moreover, S 15535 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and brain penetration. However, S 15535 has some limitations for lab experiments, including its relatively short half-life and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
There are several future directions for the research on S 15535. First, further preclinical studies are needed to elucidate the mechanisms of action of S 15535 and its potential therapeutic applications in various neuropsychiatric disorders. Second, clinical trials are needed to evaluate the safety and efficacy of S 15535 in humans. Third, the development of novel analogs of S 15535 with improved pharmacological properties and therapeutic potential is warranted. Finally, the use of S 15535 as a tool compound for the study of the serotonin 5-HT1A receptor and its signaling pathways may provide valuable insights into the pathophysiology of neuropsychiatric disorders.
Wissenschaftliche Forschungsanwendungen
S 15535 has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders. In preclinical studies, S 15535 has been shown to have anxiolytic, antidepressant, and antipsychotic-like effects in animal models of anxiety, depression, and schizophrenia. Moreover, S 15535 has been shown to enhance the effects of selective serotonin reuptake inhibitors (SSRIs) in the treatment of depression and anxiety.
Eigenschaften
IUPAC Name |
[1-(2,5-dimethoxyphenyl)sulfonylpiperidin-3-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O6S/c1-24-15-5-6-16(25-2)17(12-15)27(22,23)20-7-3-4-14(13-20)18(21)19-8-10-26-11-9-19/h5-6,12,14H,3-4,7-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUVUNNCSXNKNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC(C2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1-piperazinecarboxylate](/img/structure/B4234610.png)

![3-methyl-N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B4234623.png)

![N-{2-[(2-methoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide](/img/structure/B4234631.png)


![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1H-1,2,4-triazole-3-carboxamide](/img/structure/B4234664.png)
![3-cyclopentyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4234675.png)
![5-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B4234683.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide](/img/structure/B4234685.png)
![4-methyl-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B4234698.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1-naphthylpropanamide](/img/structure/B4234710.png)